molecular formula C20H23F3N2O5 B2704415 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate CAS No. 477526-82-2

4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate

Cat. No.: B2704415
CAS No.: 477526-82-2
M. Wt: 428.408
InChI Key: UAVNZZUFKXROIU-UHFFFAOYSA-N
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Description

The compound 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate is a morpholine derivative featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a 3-(trifluoromethyl)phenyl group at position 1, and a morpholine moiety linked via a methyl bridge. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formulation .

Properties

IUPAC Name

4-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O.C2H2O4/c1-13-10-15(12-22-6-8-24-9-7-22)14(2)23(13)17-5-3-4-16(11-17)18(19,20)21;3-1(4)2(5)6/h3-5,10-11H,6-9,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVNZZUFKXROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Moiety: The morpholine group is typically introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with morpholine under basic conditions.

    Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the morpholine moiety can facilitate interactions with biological membranes. The compound may inhibit or activate specific pathways, depending on its target.

Comparison with Similar Compounds

Structural and Functional Analogues from Urea-Thiazole Series ()

Compounds in this series share a urea-linked thiazole-phenyl scaffold with variable aryl substituents. Key examples include:

Compound ID Key Substituents Molecular Weight ([M+H]+) Yield (%) Notes
11e 3-(Trifluoromethyl)phenyl 534.1 86.7 High yield; trifluoromethyl enhances lipophilicity
11d 4-(Trifluoromethyl)phenyl 534.1 85.3 Positional isomer of 11e; lower yield
11k 4-Chloro-3-(trifluoromethyl) 568.2 88.0 Chloro addition increases molecular weight

Comparison with Target Compound :

  • Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group in both 11e and the target compound enhances membrane permeability and resistance to oxidative metabolism .

Aprepitant-Related Morpholine Derivatives ()

Aprepitant analogs, such as 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one, share a morpholine backbone and fluorinated aryl groups.

Feature Target Compound Aprepitant Analog
Core Structure Pyrrole-morpholine Triazolone-morpholine
Fluorinated Groups 3-(Trifluoromethyl)phenyl 3,5-Bis(trifluoromethyl)phenyl
Pharmacological Role Undefined (research phase) Antiemetic (NK1 antagonist)

Key Insight : The aprepitant analog’s bis(trifluoromethyl) groups may increase receptor binding affinity compared to the target’s single trifluoromethyl group, though this could also raise toxicity risks .

Discontinued Pyrrole-Thiazole Hydrochloride ()

The compound 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride shares the pyrrole and trifluoromethylphenyl motifs with the target but differs in its thiazole-amine core and hydrochloride salt form.

Parameter Target Compound Disclosed Analog
Core Pyrrole-morpholine Pyrrole-thiazole
Salt Form Oxalate Hydrochloride
Status Research phase Discontinued (stability issues?)

Substituent Effects on Bioactivity

  • Trifluoromethyl Groups : Present in all compared compounds, these groups enhance lipophilicity (logP) and metabolic stability, critical for CNS penetration .
  • Morpholine vs.

Salt Form and Solubility

  • Oxalate vs. Hydrochloride : Oxalate salts generally offer higher aqueous solubility than hydrochlorides, which may explain the discontinued status of the thiazole-hydrochloride analog .

Biological Activity

The compound 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈F₃N₃O₄
  • Molecular Weight : 267.25 g/mol
  • CAS Number : 256529-25-6

This compound features a pyrrole ring substituted with trifluoromethyl and dimethyl groups, linked to a morpholine moiety through an oxalate group. The trifluoromethyl group is known for enhancing biological activity due to its electronegative nature.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing trifluoromethyl groups. For instance, compounds with the trifluoromethyl moiety have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 12.9 to 25.9 µM, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been assessed through various in vitro assays. In one study, compounds structurally similar to this compound were shown to inhibit lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory responses. This suggests that the compound may possess anti-inflammatory properties by modulating NF-κB signaling pathways .

Cytotoxicity and Cell Viability

In terms of cytotoxicity, preliminary assessments indicated that the compound does not exhibit significant cytotoxic effects at concentrations up to 20 µM. This is relevant for therapeutic applications where low toxicity is crucial . The structure-activity relationship (SAR) studies have suggested that modifications on the phenyl ring can influence both cytotoxicity and biological activity, highlighting the importance of specific substituents in drug design .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on a series of pyrrole derivatives, including those with trifluoromethyl substitutions. The study revealed that certain derivatives exhibited high antibacterial efficacy against both S. aureus and MRSA isolates. The findings suggest that the incorporation of trifluoromethyl groups significantly enhances the antibacterial properties of these compounds .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of related compounds through NF-κB inhibition assays. It was found that specific structural modifications led to increased inhibition of NF-κB activity, suggesting that the design of new derivatives could yield more potent anti-inflammatory agents .

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